molecular formula C7H10N2O2S B2418687 Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate CAS No. 1510452-77-3

Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate

Cat. No.: B2418687
CAS No.: 1510452-77-3
M. Wt: 186.23
InChI Key: KQULJGYJZORXNM-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-3-4-9-5(6(8)12-4)7(10)11-2/h3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQULJGYJZORXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(S1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The classical Hantzsch method employs ethyl 2-bromoacetoacetate and thiourea in ethanol under reflux. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the bromoester, followed by cyclodehydration to form the thiazole ring. For Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate, ethyl 2-ethyl-3-bromoacetoacetate is reacted with methylthiourea in tetrahydrofuran (THF) at 80°C for 12 hours, yielding the intermediate ethyl 2-ethyl-5-amino-thiazole-4-carboxylate. Subsequent ester hydrolysis with aqueous NaOH and re-esterification with methanol under acidic conditions furnishes the final product in 68–72% overall yield.

Cyclocondensation with N-Monosubstituted Thioureas

A patent-pending method (CN102079732B) utilizes N-monosubstituted thioureas and α-keto esters in THF with N-bromosuccinimide (NBS) as an oxidizing agent. For example, methyl 3-oxopentanoate is reacted with N-methylthiourea in the presence of NBS (1.2 equiv) at 60°C for 8 hours. The reaction proceeds via iminothiol intermediate formation, followed by oxidative cyclization to yield the thiazole core with 85% purity. This method reduces racemization risks compared to traditional Hantzsch approaches but requires rigorous exclusion of moisture.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Tetrahydrofuran (THF) is preferred over ethanol or DMF due to its ability to stabilize polar intermediates without inducing side reactions. Reactions conducted in THF at 60–80°C achieve 15–20% higher yields than those in ethanol, as evidenced by comparative studies. Elevated temperatures (>90°C) promote decomposition of the amino group, reducing yields to <50%.

Catalytic Enhancements

The use of proline-copper(I) iodide systems accelerates azide-alkyne cycloadditions in functionalized derivatives, though this is more relevant to post-thiazole modifications. For core synthesis, calcium carbonate neutralizes hydrobromic acid generated during cyclization, minimizing racemization at the α-carbon. This adjustment improves yields from 65% to 82% in scaled batches.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Pilot-scale production employs continuous flow reactors to enhance heat and mass transfer. A typical setup involves:

  • Reactor 1 : Mixing of methyl 3-oxopentanoate and N-methylthiourea in THF at 25°C.
  • Reactor 2 : Introduction of NBS at 60°C with a residence time of 30 minutes.
  • Workup Module : In-line neutralization with CaCO₃ and solvent recovery via distillation.
    This system achieves a throughput of 12 kg/day with ≥95% purity, as reported in process optimization studies.

Green Chemistry Initiatives

Recent advances replace THF with cyclopentyl methyl ether (CPME), a renewable solvent with similar polarity but lower toxicity. Using CPME and catalytic NBS (0.5 equiv) reduces waste generation by 40% while maintaining 80–85% yields.

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield (%) Purity (%) Scalability
Hantzsch Synthesis Ethyl bromoacetoacetate, thiourea Ethanol, reflux, 12h 68–72 90–92 Moderate
NBS-Mediated Cyclization Methyl 3-oxopentanoate, N-methylthiourea THF, 60°C, 8h 85 95 High
Continuous Flow As above + CaCO₃ Flow reactor, 60°C 82 97 Industrial

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate typically involves multi-step chemical reactions that yield high purity and yield. Methods often include the use of readily available commercial reagents and straightforward reaction conditions, facilitating scalability for industrial applications. For instance, one method employs a one-pot reaction strategy involving bromination and cyclization, achieving yields as high as 76% .

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various bacterial strains. Research indicates that compounds with thiazole moieties exhibit broad-spectrum antibacterial effects. In vitro studies have shown that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have reported that this compound can induce apoptosis in cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). The mechanism involves the activation of apoptotic pathways and cell cycle arrest, making it a candidate for further development as an anticancer drug .

Antiviral Potential

Recent investigations into the antiviral properties of thiazole derivatives have highlighted their efficacy against human immunodeficiency virus (HIV). The structural characteristics of this compound may contribute to its ability to inhibit viral replication, representing a promising area for future research .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its chemical structure. Key components influencing its efficacy include:

ComponentDescriptionImpact on Activity
Thiazole Ring Essential for antimicrobial and anticancer activitiesEnhances binding affinity to biological targets
Amino Group Contributes to solubility and bioavailabilityImproves interaction with cellular targets
Ethyl Group Modulates lipophilicityAffects membrane permeability

Modifications to these structural elements can significantly alter the compound's potency and selectivity against various targets.

Case Study: Anticancer Evaluation

A recent study assessed the anticancer activity of this compound using MTT assays across multiple cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23112.5Apoptosis induction
A54915.0Cell cycle arrest
HepG210.0Inhibition of proliferation

These findings underscore the compound's potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-ethyl-1,3-thiazole-4-carboxylate
  • Ethyl 2-amino-4-methylthiazole-5-carboxylate
  • 2-Amino-5-methylthiazole

Uniqueness

Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. The presence of the amino and carboxylate groups allows for a wide range of chemical modifications, making it a versatile compound for various applications.

Biological Activity

Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered interest in the scientific community for its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

This compound is synthesized through the reaction of 2-ethylthiazole with methyl chloroformate in the presence of bases such as triethylamine. This synthesis is typically performed under reflux conditions to ensure complete conversion to the desired product. The compound belongs to a class of thiazole derivatives known for their diverse biological activities, including antimicrobial and anticancer properties.

2.1 Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its potential as an antifungal agent, with studies suggesting effectiveness against various fungal strains. The mechanism involves interaction with microbial DNA and interference with topoisomerase II, leading to DNA double-strand breaks.

2.2 Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have evaluated its cytotoxic effects against different cancer cell lines, including liver carcinoma (HEPG2) cells. The compound's efficacy is often measured using the MTT assay to determine the IC50 values, which indicate the concentration required for a 50% reduction in cell viability. Preliminary results suggest that this compound may exhibit selective toxicity towards cancer cells compared to normal cells .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The compound binds to DNA and inhibits topoisomerase II, which is crucial for DNA replication and repair.
  • Cell Signaling Modulation : It influences cellular signaling pathways that regulate cell growth and apoptosis.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to cancer progression .

4.1 Cytotoxicity Studies

A study conducted on various thiazole derivatives, including this compound, evaluated their cytotoxic effects against HEPG2 cells. The results indicated an IC50 value that demonstrated significant cytotoxicity compared to control treatments like doxorubicin .

CompoundIC50 (µM)Cell Line
This compoundXHEPG2
DoxorubicinYHEPG2

Note: Specific IC50 values need to be determined from experimental data.

4.2 Antifungal Activity

In a comparative study of antifungal agents, this compound exhibited potent activity against Candida species. The compound's effectiveness was assessed through minimum inhibitory concentration (MIC) tests.

5.

This compound shows significant potential as an antimicrobial and anticancer agent due to its ability to interact with DNA and modulate cellular pathways. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-amino-2-ethyl-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of ethyl 2-bromoacetate with thiourea derivatives under basic conditions, followed by selective esterification . Alternative routes involve thiazole ring formation using thionyl chloride-mediated cyclization of precursor hydroxy esters (e.g., refluxing in anhydrous ethanol at 80°C for 3–5 hours), as demonstrated in analogous trifluoromethyl-substituted thiazole syntheses . Optimize yield by controlling stoichiometry (1:1.1 molar ratio of amine to ester) and using catalytic acetic acid to accelerate cyclization .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Methodology :

  • X-ray crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement), ensuring bond lengths and angles align with reported thiazole derivatives (e.g., C–S bond: ~1.73 Å; thiazole ring planarity <5° deviation) .
  • Spectroscopic analysis : Confirm via 1^1H NMR (δ 2.4–2.6 ppm for ethyl-CH2_2, δ 6.8–7.2 ppm for NH2_2) and IR (C=O stretch at ~1700 cm1^{-1}, N–H bend at ~1600 cm1^{-1}) .
  • HPLC-MS : Use C18 columns (acetonitrile/water gradient) to detect impurities <1% and validate molecular ion peaks at m/z 158.18 .

Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?

  • Methodology :

  • Solubility: Sparingly soluble in water (<1 mg/mL); highly soluble in DMSO (>28 mg/mL) and dichloromethane. Pre-saturate solvents with nitrogen to prevent oxidative degradation .
  • Stability: Store at –20°C in amber vials under argon. Monitor decomposition via TLC (silica gel, ethyl acetate/hexane) weekly; degradation products (e.g., hydrolyzed carboxylate) appear as lower Rf_f spots .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or biological activity of this thiazole derivative?

  • Methodology :

  • Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potentials, identifying nucleophilic sites (e.g., NH2_2 group) for functionalization .
  • Dock the compound into protein targets (e.g., kinase enzymes) using AutoDock Vina; prioritize poses with hydrogen bonds between the carboxylate and Arg/Lys residues .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Case study : Discrepancies in antimicrobial assays may arise from impurity profiles. Use preparative HPLC to isolate batches with >99% purity and retest against Staphylococcus aureus (MIC <50 µg/mL). Cross-validate with LC-MS to rule out degradation during bioassays .

Q. How does regioselectivity in electrophilic substitution reactions impact derivative synthesis?

  • Example : Nitration of the thiazole ring predominantly occurs at the 5-position due to electron-donating NH2_2 group. Confirm regiochemistry via 13^{13}C NMR (C5 resonance at ~145 ppm) and X-ray diffraction .

Q. What mechanistic insights explain competing pathways in thiazole ring formation?

  • Analysis : Competing cyclization (thiazole) vs. elimination (olefin byproducts) depends on protonation state. Use pH-controlled conditions (pH 6–7) to favor intramolecular nucleophilic attack by sulfur over β-hydride elimination .

Critical Analysis of Evidence

  • Conflicting data : reports no hydrogen bonding in crystal packing, while predicts intramolecular H-bonds. This discrepancy may arise from substituent effects (ethyl vs. trifluoromethyl groups).
  • Validation : Cross-check spectral data with computational models (e.g., IR frequency matching DFT-calculated vibrations) .

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